Cas no 825654-54-4 ((2-Dimethylamino-phenyl)-acetic Acid)

(2-Dimethylamino-phenyl)-acetic acid is a versatile organic compound featuring a phenylacetic acid backbone substituted with a dimethylamino group at the ortho position. This structural motif imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The dimethylamino group enhances reactivity in coupling reactions and serves as a directing group in electrophilic substitutions. Its carboxylic acid functionality allows for further derivatization, enabling applications in peptide synthesis and metal-chelating agents. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in research and industrial processes. It is particularly useful in the development of bioactive molecules and fine chemical manufacturing.
(2-Dimethylamino-phenyl)-acetic Acid structure
825654-54-4 structure
Product Name:(2-Dimethylamino-phenyl)-acetic Acid
CAS No:825654-54-4
MF:C7H5F2NO2
MW:173.116908788681
MDL:MFCD01569542
CID:687529
PubChem ID:17985032
Update Time:2025-11-02

(2-Dimethylamino-phenyl)-acetic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-amino-3,6-difluoro-
    • 2-amino-3,6-difluorobenzoic acid
    • 2-Amino-3,6-difluoro-benzoic acid
    • 2-Amino-3,6-difluorobenzoic acid (ACI)
    • 3,6-Difluoroanthranilic acid
    • EN300-198412
    • CS-0107347
    • SCHEMBL332600
    • AKOS009259857
    • F11053
    • SQDLZADADYUWLA-UHFFFAOYSA-N
    • AS-46968
    • 825654-54-4
    • DTXSID00591943
    • AB09251
    • 2-amino-3,6-difluorobenzoicacid
    • Z362758762
    • MFCD01569542
    • (2-Dimethylamino-phenyl)-acetic Acid
    • MDL: MFCD01569542
    • Inchi: 1S/C7H5F2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
    • InChI Key: SQDLZADADYUWLA-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=C(F)C=CC=1F)O

Computed Properties

  • Exact Mass: 173.02883473g/mol
  • Monoisotopic Mass: 173.02883473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.3Ų

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(2-Dimethylamino-phenyl)-acetic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt; 3 h, rt → 40 °C; 40 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Reductive Ring Closure Methodology toward Heteroacenes Bearing a Dihydropyrrolo[3,2-b]pyrrole Core: Scope and Limitation
Qiu, Li; et al, Journal of Organic Chemistry, 2014, 79(23), 11339-11348

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  50 °C; 50 °C → 90 °C; 1 h, 90 °C
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt; 3 h, rt → 40 °C; 40 °C → rt; 12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Reductive Ring Closure Methodology toward Heteroacenes Bearing a Dihydropyrrolo[3,2-b]pyrrole Core: Scope and Limitation
Qiu, Li; et al, Journal of Organic Chemistry, 2014, 79(23), 11339-11348

(2-Dimethylamino-phenyl)-acetic Acid Raw materials

(2-Dimethylamino-phenyl)-acetic Acid Preparation Products

(2-Dimethylamino-phenyl)-acetic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:825654-54-4)(2-Dimethylamino-phenyl)-acetic Acid
Order Number:A1042403
Stock Status:in Stock
Quantity:1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:13
Price ($):300.0/1305.0
Email:sales@amadischem.com

Additional information on (2-Dimethylamino-phenyl)-acetic Acid

Comprehensive Guide to (2-Dimethylamino-phenyl)-acetic Acid (CAS No. 825654-54-4): Properties, Applications, and Market Insights

(2-Dimethylamino-phenyl)-acetic Acid (CAS No. 825654-54-4) is a specialized organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique dimethylamino-phenyl structure, has garnered significant attention due to its versatile reactivity and potential in drug synthesis. In this article, we delve into the chemical properties, industrial applications, and emerging trends surrounding this molecule, while addressing common queries from researchers and industry professionals.

The molecular formula of (2-Dimethylamino-phenyl)-acetic Acid is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure features a phenylacetic acid backbone substituted with a dimethylamino group at the ortho position, which significantly influences its chemical behavior. This arrangement enhances its solubility in polar organic solvents while maintaining stability under standard laboratory conditions. Researchers often explore its acid-base properties and chelation potential, particularly in medicinal chemistry applications.

In pharmaceutical research, (2-Dimethylamino-phenyl)-acetic Acid serves as a valuable building block for drug development. Its structural features make it particularly useful in creating CNS-active compounds and neurotransmitter analogs. Recent studies highlight its potential in developing novel dopamine receptor modulators, addressing growing interest in neurological disorders treatment. The compound's bioisosteric properties allow medicinal chemists to optimize drug candidates for improved bioavailability and target specificity.

The agrochemical industry utilizes (2-Dimethylamino-phenyl)-acetic Acid derivatives as intermediates for plant growth regulators and pesticide formulations. Its structural motif appears in several commercial products that enhance crop yield while meeting stringent environmental regulations. With increasing global focus on sustainable agriculture, researchers are investigating greener synthesis routes for this compound to reduce ecological impact.

Material scientists have discovered innovative applications for 825654-54-4 in functional polymer development. The compound's ability to participate in copolymerization reactions makes it valuable for creating specialty materials with tailored properties. Recent patents demonstrate its use in conductive polymers for flexible electronics and self-healing materials - two rapidly growing sectors in advanced materials research.

The synthesis of (2-Dimethylamino-phenyl)-acetic Acid typically involves Pd-catalyzed coupling reactions or reductive amination pathways. Process chemists continue to optimize these methods to improve yield and purity while reducing production costs. Analytical characterization commonly employs HPLC, NMR spectroscopy, and mass spectrometry techniques to ensure quality control for research and industrial applications.

Market analysis indicates steady growth in demand for CAS 825654-54-4, particularly from pharmaceutical and agrochemical sectors in Asia-Pacific regions. Regulatory considerations remain favorable as the compound doesn't appear on major restricted substances lists, facilitating global trade. Current pricing trends reflect its status as a specialty chemical with value-added applications rather than a commodity product.

Safety data for (2-Dimethylamino-phenyl)-acetic Acid suggests standard laboratory precautions are sufficient for handling. The compound shows moderate stability under normal conditions, requiring protection from prolonged light exposure and extreme temperatures. Proper personal protective equipment (PPE) including gloves and safety goggles is recommended when working with this material in powder form.

Emerging research directions for 825654-54-4 include exploration in bioconjugation chemistry and targeted drug delivery systems. Its structural features make it attractive for developing pH-sensitive prodrugs and molecular probes for diagnostic applications. These developments align with current trends in precision medicine and theranostic approaches that dominate modern pharmaceutical research.

For researchers sourcing (2-Dimethylamino-phenyl)-acetic Acid, quality parameters to verify include purity grade (typically ≥98% for research applications), residual solvent content, and isomeric purity. Reputable suppliers provide comprehensive certificates of analysis and stability data to support various end-use applications. Storage recommendations generally suggest ambient to cool conditions in tightly sealed containers to maintain product integrity.

The environmental profile of CAS 825654-54-4 shows favorable biodegradability characteristics in standard OECD tests. This aspect becomes increasingly important as industries adopt green chemistry principles throughout their supply chains. Life cycle assessment studies indicate relatively low ecological footprint compared to similar aromatic compounds, supporting its continued use in sustainable applications.

In conclusion, (2-Dimethylamino-phenyl)-acetic Acid represents a versatile chemical building block with expanding applications across multiple industries. Its unique combination of structural features and reactivity patterns ensures ongoing research interest, particularly in cutting-edge areas like neurological therapeutics and advanced materials. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its relevance in scientific and industrial contexts for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:825654-54-4)(2-Dimethylamino-phenyl)-acetic Acid
A1042403
Purity:99%/99%
Quantity:1.0g/5.0g
Price ($):300.0/1305.0
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